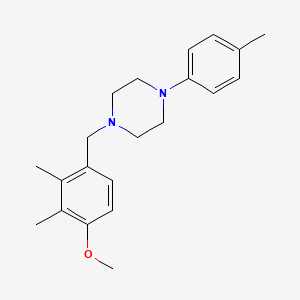![molecular formula C21H25ClN2O3S B4930223 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CSP or CSP-2503. This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
CSP-2503 selectively inhibits the reuptake of serotonin by binding to the SERT. This binding prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. The increased levels of serotonin then bind to postsynaptic receptors, leading to changes in neuronal activity and improvements in mood and behavior.
Biochemical and Physiological Effects
CSP-2503 has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have demonstrated that CSP-2503 increases the levels of serotonin in the brain, leading to changes in neuronal activity and improvements in mood and behavior. Additionally, CSP-2503 has been shown to have anxiolytic and anti-addictive effects by reducing anxiety and addiction-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CSP-2503 in lab experiments is its high selectivity for the SERT, which allows for a more targeted approach to studying the effects of serotonin on the brain. Additionally, CSP-2503 has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of using CSP-2503 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of CSP-2503. One potential direction is the investigation of its therapeutic potential in other neurological disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Additionally, further studies could explore the effects of CSP-2503 on other neurotransmitter systems in the brain. Finally, there is potential for the development of novel analogs of CSP-2503 with improved solubility and selectivity for the SERT.
Conclusion
In conclusion, CSP-2503 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its high selectivity for the SERT and low toxicity profile make it a promising option for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of CSP-2503 involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. The resulting compound is then reacted with 3-methylbenzylamine to produce N-(3-methylbenzyl)-1-(4-chlorobenzenesulfonyl)piperidine. Finally, the amide bond is formed by reacting the previous compound with propanoyl chloride to yield CSP-2503.
Aplicaciones Científicas De Investigación
CSP-2503 has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Studies have shown that CSP-2503 has a high affinity for the serotonin transporter (SERT) and can selectively inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been linked to improvements in mood and reduction in anxiety and addiction-related behaviors.
Propiedades
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-3-2-4-19(15-16)23-21(25)10-5-17-11-13-24(14-12-17)28(26,27)20-8-6-18(22)7-9-20/h2-4,6-9,15,17H,5,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAAXZZKKNXJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)


![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)



![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)

![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
